
(2S)-4-Methyl-2-(1H-pyrrol-1-YL)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-4-Methyl-2-(1H-pyrrol-1-YL)pentanoic acid, also known as levetiracetam, is a drug that has been used to treat epilepsy since 1999. It is a pyrrolidine derivative that has been shown to be effective in reducing the frequency and severity of seizures in patients with epilepsy.
Applications De Recherche Scientifique
Pyrrole Alkaloids in Lycium chinense
A study conducted by Youn et al. (2016) identified pyrrole alkaloids in the fruits of Lycium chinense, which included a compound structurally similar to (2S)-4-Methyl-2-(1H-pyrrol-1-YL)pentanoic acid. These alkaloids were isolated and their structures elucidated, contributing to understanding the phytochemical properties of Lycium chinense (Youn et al., 2016).
Antifungal Activity
Dabur et al. (2005) explored a dihydropyrrole derivative with a similar structure, demonstrating significant antifungal activity against various Aspergillus and Candida species. This discovery points to potential applications in developing new antimycotic drugs (Dabur et al., 2005).
Reaction with Nicotinic Hydrazide
Baeva et al. (2020) studied the reaction of similar compounds with nicotinic hydrazide, highlighting the chemical properties and potential applications of these compounds in synthetic chemistry (Baeva et al., 2020).
Inhibitors of Mycolic Acid Biosynthesis
Hartmann et al. (1994) synthesized analogues of a compound structurally related to this compound, suggesting their potential as inhibitors of mycolic acid biosynthesis. This insight could be beneficial in developing treatments for mycobacterial infections (Hartmann et al., 1994).
Intermolecular Interactions Studies
Gallagher and Brady (2000) examined compounds structurally similar to this compound, focusing on their intermolecular interactions. Such studies are crucial in understanding the molecular properties and potential applications of these compounds (Gallagher & Brady, 2000).
Propriétés
IUPAC Name |
(2S)-4-methyl-2-pyrrol-1-ylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-8(2)7-9(10(12)13)11-5-3-4-6-11/h3-6,8-9H,7H2,1-2H3,(H,12,13)/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIUIWFXXDCCOJ-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N1C=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N1C=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-chloro-4-methylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2368276.png)

![N-(2-amino-2-oxoethyl)-1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2368281.png)
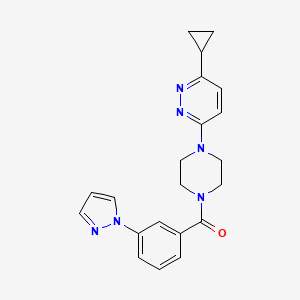
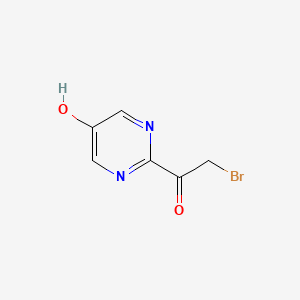
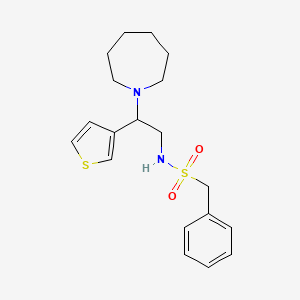
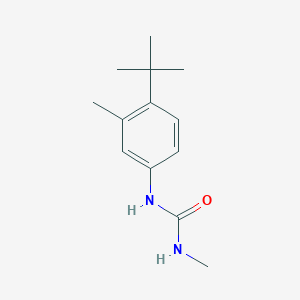
![1-{2-Hydroxy-3-[(4-methoxyphenyl)sulfonyl]propyl}-2-pyrrolidinone](/img/structure/B2368288.png)

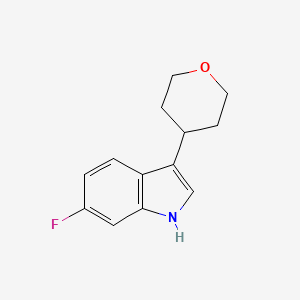

![4-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2368294.png)
![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2368296.png)
![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2368297.png)
